molecular formula C15H10F3N3O3 B2394514 3-[6-metil-4-oxo-2-(trifluorometil)-3(4H)-quinazolinil]-3-azabiciclo[3.1.0]hexano-2,4-diona CAS No. 866156-52-7

3-[6-metil-4-oxo-2-(trifluorometil)-3(4H)-quinazolinil]-3-azabiciclo[3.1.0]hexano-2,4-diona

Número de catálogo: B2394514
Número CAS: 866156-52-7
Peso molecular: 337.258
Clave InChI: DXAWCFDFTPJANM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Aplicaciones Científicas De Investigación

Synthesis of the Compound

The synthesis of this compound involves several steps, typically utilizing methodologies that allow for the introduction of functional groups conducive to biological activity. For instance, the synthesis may include reactions such as cyclization and functional group modifications to achieve the desired structure. The incorporation of trifluoromethyl and azabicyclo structures enhances the compound's lipophilicity and biological activity.

Anticancer Activity

Research indicates that derivatives of azabicyclo compounds exhibit significant anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit aromatase, an enzyme critical in estrogen biosynthesis, making them potential candidates for treating hormone-dependent cancers such as breast cancer . The specific compound discussed has shown promise in preclinical studies, indicating its potential use in endocrine therapy.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Studies have demonstrated that related compounds can effectively inhibit bacterial growth against various strains, including those resistant to conventional antibiotics . The presence of the azole group enhances membrane permeability, facilitating better interaction with microbial targets.

Neuropharmacological Effects

There is emerging evidence suggesting that azabicyclo compounds can influence neurotransmitter systems, potentially offering therapeutic benefits in treating psychiatric disorders . The compound has shown efficacy in models of depression and anxiety, indicating its role as a monoamine neurotransmitter modulator.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a related azabicyclo compound in inhibiting aromatase activity in vitro. The results showed that certain derivatives exhibited over 140-fold greater potency than existing treatments like aminoglutethimide . This positions these compounds as promising candidates for further development in cancer therapeutics.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, a series of synthesized derivatives were tested against various microbial strains. Results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis . This suggests that modifications to the azabicyclo framework can enhance antimicrobial efficacy.

Potential Therapeutic Applications

The diverse biological activities associated with this compound suggest several therapeutic applications:

  • Endocrine Therapy : Targeting hormone-dependent cancers through aromatase inhibition.
  • Antimicrobial Treatments : Developing new antibiotics based on structural analogs.
  • Neuropsychiatric Disorders : Exploring its use in managing conditions such as depression and anxiety.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AnticancerAromatase inhibitorsInhibition of estrogen synthesis
AntimicrobialAzabicyclo derivativesSignificant inhibition against resistant strains
NeuropharmacologicalAzabicyclo compoundsModulation of neurotransmitter systems

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[310]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors One common approach is the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone coreThe final step involves the formation of the azabicyclohexane ring via a cyclization reaction under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Mecanismo De Acción

The mechanism of action of 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The azabicyclohexane ring may contribute to the compound’s stability and binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

  • 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
  • 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives
  • Other quinazolinone derivatives

Uniqueness

The uniqueness of 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its combination of a quinazolinone core with a trifluoromethyl group and an azabicyclohexane ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications .

Actividad Biológica

The compound 3-[6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione is a member of the azabicyclo family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological potential, and mechanisms of action.

Synthesis

The synthesis of this compound involves several key steps that utilize photochemical processes and cycloaddition reactions. A notable method for synthesizing CHF2-substituted 3-azabicyclo[3.1.0]hexane derivatives was reported, highlighting the advantages of mild reaction conditions and high functional group tolerance . The synthesis typically starts with commercially available maleimides and employs photochemical decomposition to yield the desired bicyclic structures.

Biological Activity Overview

The biological activities associated with 3-azabicyclo[3.1.0]hexane derivatives include:

  • Antitumor Activity : A series of compounds featuring the 3-azabicyclo[3.1.0]hexane framework have been evaluated for their antiproliferative effects against various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The IC50 values ranged from 4.2 to 24.1 μM , indicating significant cytotoxicity .
  • Mechanism of Action : The compounds induce apoptosis in cancer cells, characterized by an increase in early and late apoptotic cells following treatment. For example, in HeLa cells, the percentage of early apoptotic cells increased from 4.5% to 38.5% , while late apoptotic cells rose from 5.9% to 38.1% after exposure to specific derivatives .

Antiproliferative Effects

The antiproliferative effects were assessed using various assays, including Annexin V-FITC/DAPI staining to determine apoptosis levels. The most effective compounds demonstrated a significant ability to disrupt the cell cycle, leading to cell accumulation in the SubG1 phase and reduced cell motility.

Cell LineControl Live Cells (%)Treated Live Cells (%)Early Apoptosis (%)Late Apoptosis (%)
HeLa89.015.038.538.1
CT2688.513.523.461.6

In Vivo Studies

Preliminary in vivo experiments indicated that these compounds could effectively inhibit tumor growth dynamics in Balb/C mice models, suggesting their potential as therapeutic agents against solid tumors .

Pharmacological Potential

The azabicyclo[3.1.0]hexane scaffold is recognized for its versatility in medicinal chemistry due to its ability to interact with various biological targets:

  • Opioid Receptor Antagonism : Compounds with this structure have been identified as potent antagonists at opioid receptors, which may provide new avenues for pain management without the side effects associated with traditional opioids .
  • Inhibition of Tumor Protein p53 Pathways : Some derivatives have shown potential in modulating pathways involving tumor suppressor protein p53 and related signaling cascades such as STAT3/p-STAT3-JAK2/p-JAK2, which are critical in cancer progression .

Propiedades

IUPAC Name

3-[6-methyl-4-oxo-2-(trifluoromethyl)quinazolin-3-yl]-3-azabicyclo[3.1.0]hexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O3/c1-6-2-3-10-9(4-6)13(24)21(14(19-10)15(16,17)18)20-11(22)7-5-8(7)12(20)23/h2-4,7-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXAWCFDFTPJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N(C2=O)N3C(=O)C4CC4C3=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.